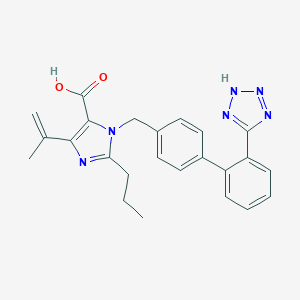

Dehydro Olmesartan

Description

Structure

3D Structure

Properties

IUPAC Name |

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-4-7-20-25-21(15(2)3)22(24(31)32)30(20)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)23-26-28-29-27-23/h5-6,8-13H,2,4,7,14H2,1,3H3,(H,31,32)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLECTTOFSXVBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432428 | |

| Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172875-98-8 | |

| Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dehydro Olmesartan Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the Dehydro Olmesartan impurity, a process-related impurity of Olmesartan Medoxomil. This document details the synthetic pathway, experimental protocols, and analytical characterization methods, presenting quantitative data in a clear and accessible format. The information herein is intended to support researchers and professionals in drug development and quality control in understanding and managing this specific impurity.

Introduction

Olmesartan Medoxomil is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. The this compound impurity is a process-related impurity that can arise during the synthesis of Olmesartan Medoxomil. This guide outlines a laboratory-scale synthesis of this impurity for its use as a reference standard in analytical method development and validation.

Synthesis of this compound Impurity

The synthesis of the this compound impurity is a two-step process commencing from the tritylated medoxomil ester derivative of the N-alkylated imidazole intermediate of Olmesartan. The synthesis involves a dehydration reaction followed by a deprotection step.

Synthetic Pathway

The overall synthetic pathway is illustrated below:

Experimental Protocols

Step 1: Synthesis of Tritylated this compound Intermediate

To a solution of the tritylated Olmesartan medoxomil intermediate in toluene, add a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux and monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified using an appropriate method, such as column chromatography, to yield the tritylated this compound intermediate.

Note: Specific quantities of reactants and detailed purification parameters should be optimized based on the scale of the synthesis and the purity of the starting material.

Step 2: Synthesis of this compound Impurity (Deprotection) [1]

To a stirred solution of the tritylated this compound intermediate (9.0 g, 0.011 mol) in 40% aqueous acetic acid (270.0 mL), the mixture is heated to 55–60 °C for 2–3 hours.[1] The progress of the reaction is monitored by HPLC. After completion of the reaction, the mixture is cooled to room temperature and diluted with a 5% sodium chloride solution (135.0 mL).[1] The precipitated solids (trityl alcohol) are removed by filtration and washed with 40% aqueous acetic acid (10.0 mL).[1] The filtrate is then extracted with dichloromethane (270.0 mL).[1] The organic layer is washed with a mixture of 5% aqueous sodium bicarbonate solution (100.0 mL) and 5% sodium chloride solution (100.0 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the this compound impurity.

Characterization of this compound Impurity

The structural confirmation and purity assessment of the synthesized this compound impurity are performed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods

A generalized workflow for the characterization of the this compound impurity is presented below.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the determination of the purity of the synthesized this compound impurity. A typical reversed-phase HPLC method can be utilized.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | To be determined (typically an aqueous buffer) |

| Mobile Phase B | To be determined (typically acetonitrile or methanol) |

| Gradient | To be optimized for separation |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | To be determined |

| Column Temperature | Ambient or controlled |

| Retention Time | To be determined |

Note: The specific HPLC method parameters need to be developed and validated to ensure adequate separation of the this compound impurity from Olmesartan and other related impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound impurity and to study its fragmentation pattern for structural elucidation.

Table 2: Mass Spectrometry Data

| Parameter | Value |

| Chemical Formula | C₂₄H₂₄N₆O₂ |

| Molecular Weight | 428.49 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| [M+H]⁺ (Calculated) | 429.2039 |

| [M+H]⁺ (Observed) | To be determined |

| Major Fragments | To be determined |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the this compound impurity.

Table 3: NMR Spectral Data (Predicted/To be Determined)

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| To be determined | To be determined |

Note: Detailed assignment of the proton and carbon signals is required for unambiguous structure confirmation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of the this compound impurity. The provided experimental protocols and analytical methods can be adapted and optimized by researchers and drug development professionals for the in-house preparation and qualification of this impurity as a reference standard. The availability of a well-characterized standard is paramount for the development of robust analytical methods for impurity profiling and for ensuring the quality and safety of Olmesartan Medoxomil drug products.

References

The Genesis of Dehydro Olmesartan: An In-depth Technical Guide to its Origin in Olmesartan Medoxomil Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin of the Dehydro Olmesartan impurity during the synthesis of Olmesartan Medoxomil, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. Understanding the formation pathways, reaction mechanisms, and analytical detection of this process-related impurity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The Synthetic Landscape of Olmesartan Medoxomil

The synthesis of Olmesartan Medoxomil is a multi-step process that typically involves the construction of the imidazole core, followed by N-alkylation with a substituted biphenylmethyl moiety, and finally, esterification and deprotection steps. A representative synthetic route is outlined below. The key intermediate, Trityl Olmesartan Medoxomil, is synthesized and subsequently deprotected to yield the final API.

General Synthesis Pathway

The synthesis commences with the preparation of the imidazole derivative, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. This is followed by N-alkylation with 4'-[(2-triphenylmethyl-2H-tetrazol-5-yl)phenyl]benzyl bromide. The resulting intermediate undergoes saponification and subsequent esterification with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to introduce the medoxomil group, affording Trityl Olmesartan Medoxomil. The final step involves the acidic removal of the trityl protecting group to yield Olmesartan Medoxomil.[1]

The Origin and Formation of this compound

This compound is a process-related impurity that arises from the dehydration of a key intermediate, Trityl Olmesartan Medoxomil, or Olmesartan Medoxomil itself, under acidic conditions. The tertiary alcohol functional group on the imidazole side chain is susceptible to elimination of a water molecule to form a double bond.

Mechanism of Formation: Acid-Catalyzed Dehydration

The formation of this compound proceeds via an acid-catalyzed E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group of the tertiary alcohol by an acid catalyst, such as p-toluenesulfonic acid (PTSA) or even the acetic acid used in the deprotection step. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+). The departure of a water molecule results in the formation of a stable tertiary carbocation. A subsequent deprotonation of an adjacent carbon by a weak base (e.g., water, acetate ion) leads to the formation of the alkene, yielding the Dehydro impurity.[2]

References

An In-depth Technical Guide to Dehydro Olmesartan (CAS No. 172875-98-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Olmesartan, identified by the CAS number 172875-98-8, is a prominent process-related impurity and degradation product of Olmesartan medoxomil, an angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] The presence and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics and analytical methodologies for its identification and quantification. Detailed experimental protocols derived from published literature are presented to aid researchers in their own investigations. Furthermore, this document includes visualizations to illustrate the compound's relationship within the context of Olmesartan synthesis and degradation.

Physicochemical Properties

This compound is an organic compound that is structurally similar to Olmesartan. Its key identifying information and physicochemical properties are summarized in the tables below.

Table 1: General Information

| Identifier | Value |

| CAS Number | 172875-98-8[3][4][5] |

| Chemical Name | 4-(1-Methylethenyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid |

| Synonyms | This compound, Olmesartan Impurity 21, Olmesartan Olefinic Acid |

| Molecular Formula | C₂₄H₂₄N₆O₂ |

| Appearance | White to off-white solid |

Table 2: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 428.49 g/mol |

| Exact Mass | 428.19607403 Da |

| Melting Point | >300°C (decomposition) |

| Boiling Point (Predicted) | 704.8 ± 70.0 °C |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ |

| XLogP3 | 4.9 |

| Topological Polar Surface Area | 110 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 8 |

Formation and Synthesis

This compound is recognized as a related substance of Olmesartan medoxomil. Its formation can occur during the synthesis of the API or as a result of degradation.

Logical Relationship of this compound

Caption: Formation pathways of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound, as inferred from studies on Olmesartan and its impurities.

Synthesis of this compound

The synthesis of this compound is often performed as part of the comprehensive characterization of Olmesartan medoxomil impurities. One reported method involves the chemical transformation of a suitable precursor. While a detailed step-by-step synthesis protocol for this compound is not fully available in the provided search results, a general approach for the synthesis of Olmesartan-related impurities is described. For instance, the synthesis of olmesartan acid, another impurity, involves the basic hydrolysis of olmesartan medoxomil. A similar targeted chemical synthesis approach would be necessary to produce this compound for use as a reference standard.

Forced Degradation Studies for this compound Generation

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products like this compound.

Objective: To generate degradation products of Olmesartan medoxomil under various stress conditions to identify and characterize them.

Methodology:

-

Acid Hydrolysis: Expose Olmesartan medoxomil to 1 N HCl at 60°C.

-

Base Hydrolysis: Treat Olmesartan medoxomil with 1 N NaOH at 60°C. For isolation, 100 mg of Olmesartan medoxomil API can be dissolved in 1.0 mL of Methanol, followed by the addition of 10 mL of 2M NaOH. The solution is kept in a water bath at 60°C for 2 hours, then cooled and neutralized with 2 M HCl.

-

Oxidative Degradation: Subject Olmesartan medoxomil to 3% H₂O₂ at 60°C.

-

Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.

-

Thermal Degradation: Heat the drug substance at 60°C.

The resulting degradation products, including this compound, can then be isolated and characterized.

Analytical Methods for Characterization

A combination of chromatographic and spectroscopic techniques is employed to identify and characterize this compound.

HPLC is a primary tool for separating and quantifying this compound from Olmesartan and other impurities.

A. Isocratic Reversed-Phase HPLC Method:

-

Column: Symmetry C18 (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile: 0.02 M Na₂HPO₄ (45:55 v/v), with the pH adjusted to 7 with orthophosphoric acid.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV at 240 nm.

-

Injection Volume: 20 µl.

-

Temperature: Room temperature.

B. Stability-Indicating RP-HPLC Method:

-

Column: Symmetry C18 (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer, Acetonitrile, and Milli Q water.

-

Detection: UV at 215 nm for quantification of Olmesartan and its related impurities.

LC-MS is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation. A triple quadrupole mass spectrometer is often used for these studies.

NMR spectroscopy provides detailed information about the chemical structure of this compound. The isolated solid product from degradation studies can be analyzed by NMR to confirm its structural details.

IR spectroscopy is used to identify the functional groups present in the this compound molecule, further confirming its structure.

Experimental Workflow for Impurity Identification

Caption: Workflow for identification of this compound.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound, as an impurity, has any specific biological activity or interacts with known signaling pathways. Its primary relevance is in the context of pharmaceutical quality control. The pharmacological activity is attributed to the active metabolite, Olmesartan.

Conclusion

This compound is a critical quality attribute to be monitored during the manufacturing and stability testing of Olmesartan medoxomil. This guide has consolidated the available physicochemical data and outlined the analytical methodologies for its identification and characterization. The provided experimental frameworks serve as a valuable resource for researchers and professionals in the field of drug development and quality assurance, enabling robust control over the impurity profile of Olmesartan medoxomil. Further research into the potential biological impact of this and other impurities remains an area of interest for ensuring absolute patient safety.

References

Dehydro Olmesartan: A Technical Whitepaper on Potential Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Olmesartan is a known process-related impurity and derivative of the potent angiotensin II receptor blocker (ARB), Olmesartan. While the pharmacological profile of Olmesartan is well-established, the specific biological activities of this compound remain largely uncharacterized in publicly available literature. This technical guide synthesizes the known information on Olmesartan's mechanism of action and explores the potential pharmacological activities of this compound based on its structural relationship to the parent compound. This document aims to provide a scientific framework for researchers and drug development professionals interested in the further investigation of this compound, highlighting key areas for future research, including receptor binding affinity studies, in vitro functional assays, and in vivo cardiovascular assessments.

Introduction to Olmesartan

Olmesartan, the active metabolite of the prodrug Olmesartan medoxomil, is a highly potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] By blocking the binding of angiotensin II to the AT1 receptor, Olmesartan effectively inhibits the vasoconstrictive and aldosterone-secreting effects of this key hormone in the renin-angiotensin-aldosterone system (RAAS).[1][3] This mechanism of action leads to a reduction in blood pressure, making Olmesartan a widely used therapeutic agent for the treatment of hypertension.[3] Clinical studies have demonstrated the efficacy of Olmesartan in lowering blood pressure and its potential vasoprotective effects.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS plays a critical role in the regulation of blood pressure and cardiovascular homeostasis. The signaling cascade, as depicted below, culminates in the production of angiotensin II, which exerts its physiological effects primarily through the AT1 receptor.

References

formation pathway of Dehydro Olmesartan from Olmesartan

An In-depth Technical Guide on the Formation Pathway of Dehydro Olmesartan from Olmesartan

This technical guide provides a comprehensive overview of the formation pathway of this compound, a known impurity of the antihypertensive drug Olmesartan. The document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Olmesartan is an angiotensin II receptor antagonist widely used for the treatment of hypertension.[1] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of drug products.[2] Therefore, regulatory agencies require thorough identification, synthesis, and characterization of any impurity present at a level of 0.10% or greater.[2] this compound is a process-related impurity of Olmesartan Medoxomil that has been identified and synthesized.[2][3] Understanding its formation pathway is crucial for controlling its presence in the final drug substance.

Formation Pathway of this compound

This compound is formed through a dehydration reaction of a key intermediate in the synthesis of Olmesartan Medoxomil. The formation involves the removal of a water molecule from the 1-hydroxy-1-methylethyl group attached to the imidazole ring of an Olmesartan precursor.

The synthesis of this compound impurity starts from the medoxomil ester derivative of N-alkylated imidazole. This intermediate undergoes dehydration, which is then followed by a deprotection step to yield this compound.

Experimental Protocols

The following experimental protocols for the synthesis of this compound are based on published literature.

Synthesis of the Dehydro Intermediate

A solution of the medoxomil ester derivative of N-alkylated imidazole is treated with p-toluenesulphonic acid in toluene. The reaction mixture is then heated under reflux conditions to facilitate the dehydration process.

Synthesis of this compound

The dehydro derivative obtained from the previous step is subjected to deprotection using acetic acid to yield the this compound impurity.

A detailed experimental procedure is as follows: A solution of the trityl-protected dehydro intermediate (9.0 g, 0.11 mol) in 40% aqueous acetic acid (270.0 mL) is heated at 55–60 °C for 2–3 hours. After cooling to room temperature, the reaction mixture is diluted with a 5% sodium chloride solution (135.0 mL). The precipitated solids are filtered and washed with 40% aqueous acetic acid (10.0 mL). The filtrate is then extracted with dichloromethane (270.0 mL). The organic layer is subsequently washed with a mixture of 5% aqueous sodium bicarbonate solution (100.0 mL) and 5% sodium chloride solution (100.0 mL).

Quantitative Data

The synthesis of this compound has been reported with good purity. The quantitative data available from the synthesis is summarized in the table below.

| Parameter | Value | Reference |

| Starting Material | Medoxomil ester derivative of N-alkylated imidazole | |

| Dehydrating Agent | p-Toluenesulphonic acid | |

| Deprotection Agent | Acetic Acid | |

| HPLC Purity | Good Purity |

Visualizations

The following diagrams illustrate the formation pathway of this compound and the experimental workflow for its synthesis.

Caption: Formation Pathway of this compound.

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

The formation of this compound from Olmesartan precursors occurs via a dehydration reaction followed by a deprotection step. Understanding this pathway and the specific experimental conditions that favor this transformation is essential for implementing effective control strategies during the manufacturing process of Olmesartan Medoxomil to ensure the purity and safety of the final drug product. The synthesis of this impurity for use as a reference standard is also critical for analytical method development and validation.

References

Preliminary Toxicological Assessment of Dehydro Olmesartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a preliminary toxicological assessment of Dehydro Olmesartan based on publicly available information. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive toxicological evaluation requires dedicated experimental studies. The information regarding this compound, a known impurity of Olmesartan Medoxomil, is limited. Therefore, this guide heavily relies on the toxicological profile of the parent drug, Olmesartan, and established principles of toxicology for pharmaceutical impurities.

Introduction

This compound is a process-related impurity and potential degradation product of Olmesartan Medoxomil, an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. As with any pharmaceutical impurity, a thorough toxicological assessment is crucial to ensure patient safety. This technical guide outlines a framework for the preliminary toxicological assessment of this compound, summarizing the known toxicological data of the parent compound, Olmesartan, and detailing the recommended experimental protocols for evaluating the potential risks associated with this specific impurity.

Chemical Identity

-

Chemical Name: 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid

-

Molecular Formula: C₂₄H₂₄N₆O₂

-

CAS Number: 172875-98-8[1]

Toxicological Profile of Olmesartan (Parent Drug)

The toxicological profile of Olmesartan Medoxomil and its active metabolite, Olmesartan, has been extensively studied and provides a basis for the initial assessment of this compound. The primary mechanism of action of Olmesartan is the selective blockade of the AT1 angiotensin II receptor.[2][3]

Acute Toxicity

Acute toxicity studies with Olmesartan Medoxomil have demonstrated a low order of acute toxicity in mice, rats, and dogs.[4] The most likely signs of overdose in humans are hypotension and tachycardia.[5]

Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies on Olmesartan have been conducted. A 3-month study in rats with a combination of Olmesartan medoxomil, amlodipine, and hydrochlorothiazide showed some adverse effects, suggesting potential for augmented toxicities with co-administration.

Genotoxicity and Mutagenicity

Olmesartan and Olmesartan Medoxomil have been evaluated for their genotoxic potential. While some in vitro studies on Olmesartan showed a potential for chromosomal aberrations, Olmesartan Medoxomil tested negative in a bacterial reverse mutation assay.

Carcinogenicity

Carcinogenicity studies with Olmesartan Medoxomil in rats and transgenic mice have not revealed any evidence of a carcinogenic effect.

Reproductive and Developmental Toxicity

Like other drugs that act on the renin-angiotensin system, Olmesartan is contraindicated during pregnancy due to the risk of fetal and neonatal toxicity. Animal studies have shown developmental toxicity at high doses.

Proposed Preliminary Toxicological Assessment of this compound

Due to the lack of specific toxicological data for this compound, a comprehensive assessment would require a series of in vitro and in vivo studies. The following sections outline the recommended experimental protocols based on regulatory guidelines and standard practices for qualifying pharmaceutical impurities.

Data Presentation: Summary of Required Toxicological Endpoints

The following table summarizes the key toxicological endpoints that should be evaluated for this compound, with hypothetical data for illustrative purposes.

| Toxicological Endpoint | Test System | Recommended Assay | Hypothetical Result for this compound |

| Genotoxicity | Bacterial | Ames Test (S. typhimurium & E. coli) | Negative |

| Mammalian Cells (in vitro) | Chromosomal Aberration Assay | To be determined | |

| Mammalian Cells (in vitro) | Mouse Lymphoma Assay | To be determined | |

| Mammalian (in vivo) | Micronucleus Test (rodent) | To be determined | |

| General Toxicity | Rodent | 28-Day Repeated Dose Oral Toxicity | NOAEL: To be determined |

| Non-rodent | 28-Day Repeated Dose Oral Toxicity | NOAEL: To be determined | |

| Safety Pharmacology | In vivo | Irwin Test (rodent) | No adverse CNS effects |

| In vivo | Cardiovascular assessment (e.g., dog) | No significant cardiovascular effects | |

| In vivo | Respiratory assessment (e.g., rat) | No significant respiratory effects |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Genotoxicity Assays

-

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Methodology:

-

This compound is tested at a range of concentrations, both with and without a metabolic activation system (S9 mix from induced rat liver).

-

The test substance, bacterial tester strain, and S9 mix (if applicable) are incubated together.

-

The mixture is plated on minimal glucose agar plates.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted and compared to solvent controls.

-

-

Evaluation Criteria: A significant, dose-related increase in the number of revertant colonies compared to the negative control is considered a positive result.

-

Objective: To determine the potential of this compound to induce structural chromosomal damage in mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Methodology:

-

Cell cultures are exposed to this compound at various concentrations for a short period, with and without metabolic activation.

-

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

Metaphase spreads are examined microscopically for chromosomal aberrations.

-

-

Evaluation Criteria: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is indicative of clastogenic activity.

General Toxicity Studies

-

Objective: To evaluate the potential toxicity of this compound following daily oral administration for 28 days in a rodent species.

-

Test System: Wistar or Sprague-Dawley rats.

-

Methodology:

-

At least three dose levels of this compound and a control group are used.

-

The test substance is administered daily by oral gavage.

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are recorded weekly.

-

At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

-

A full necropsy is performed, and selected organs are weighed and examined histopathologically.

-

-

Evaluation Criteria: The No-Observed-Adverse-Effect Level (NOAEL) is determined based on the absence of significant treatment-related adverse findings.

Mandatory Visualizations

Signaling Pathway

The primary pharmacological action of Olmesartan, and presumably any active metabolites or impurities, involves the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Olmesartan.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary toxicological assessment of a pharmaceutical impurity like this compound.

References

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Dehydro Olmesartan in Olmesartan Medoxomil

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Dehydro Olmesartan, a potential impurity and degradation product of Olmesartan Medoxomil. The method is developed and validated as per the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control, stability studies, and impurity profiling in both bulk drug and pharmaceutical dosage forms. The described protocol provides a clear and reproducible procedure for researchers, scientists, and drug development professionals.

Introduction

Olmesartan Medoxomil is an angiotensin II receptor antagonist widely used in the treatment of hypertension. During its synthesis, storage, or under stress conditions, impurities and degradation products can form, which may affect the safety and efficacy of the drug product. This compound is one such critical process-related impurity and degradation product. Therefore, a reliable and validated analytical method for its detection and quantification is essential for ensuring the quality of Olmesartan Medoxomil.

This document provides a detailed protocol for a stability-indicating HPLC method capable of separating this compound from Olmesartan and other potential impurities. The method's validation demonstrates its linearity, accuracy, precision, and specificity.

Experimental

-

Instrumentation: A Waters HPLC system with a photodiode array (PDA) detector was utilized for method development and validation. Data was acquired and processed using Empower software.

-

Chemicals and Reagents:

-

Olmesartan Medoxomil and this compound reference standards were procured from certified suppliers.

-

HPLC grade acetonitrile and methanol were purchased from Merck.

-

Analytical grade potassium dihydrogen phosphate was obtained from Merck.

-

High purity water was generated using a Millipore Milli-Q system.

-

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Symmetry C18, 150 mm x 4.6 mm, 5µm |

| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 250 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile and Water (50:50, v/v) |

Detailed Experimental Protocols

-

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of high purity water. Adjust the pH to 2.5 with diluted orthophosphoric acid. Filter the solution through a 0.45 µm nylon filter.

-

Standard Stock Solution of Olmesartan (1000 µg/mL): Accurately weigh 100 mg of Olmesartan Medoxomil reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume with the diluent.

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume with the diluent.

-

Spiked Sample Preparation: Prepare a solution of Olmesartan at a concentration of 400 µg/mL and spike it with this compound at the desired concentration level (e.g., 0.15% with respect to the analyte concentration).

Forced degradation studies were performed on Olmesartan Medoxomil to demonstrate the stability-indicating nature of the method.[1][2]

-

Acid Hydrolysis: To 10 mg of Olmesartan Medoxomil, add 10 mL of 1 N HCl. Reflux for 4 hours at 60°C. Cool and neutralize with 1 N NaOH. Dilute to a final concentration of 400 µg/mL with diluent.

-

Base Hydrolysis: To 10 mg of Olmesartan Medoxomil, add 10 mL of 0.1 N NaOH. Reflux for 2 hours at 60°C. Cool and neutralize with 0.1 N HCl. Dilute to a final concentration of 400 µg/mL with diluent.

-

Oxidative Degradation: To 10 mg of Olmesartan Medoxomil, add 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 400 µg/mL with diluent.

-

Thermal Degradation: Keep 10 mg of Olmesartan Medoxomil in an oven at 105°C for 48 hours. Dissolve in diluent to a final concentration of 400 µg/mL.

-

Photolytic Degradation: Expose 10 mg of Olmesartan Medoxomil to UV light (254 nm) for 48 hours. Dissolve in diluent to a final concentration of 400 µg/mL.

Method Validation Summary

The developed method was validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Data for this compound

| Validation Parameter | Result |

| Linearity Range (µg/mL) | 0.1 - 2.5 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | |

| - Intraday | < 2.0% |

| - Interday | < 2.0% |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantitation (LOQ) | 0.1 µg/mL |

| Specificity | No interference from placebo or other degradation products. Peak purity of this compound was > 990. |

| Robustness | The method was found to be robust for small, deliberate changes in flow rate, pH of the mobile phase, and column temperature. |

Results and Discussion

The developed HPLC method successfully separated this compound from the main peak of Olmesartan Medoxomil and other degradation products. The specificity of the method was confirmed through forced degradation studies, where significant degradation was observed under acidic, basic, and oxidative conditions.[1][2][3] The this compound peak was well-resolved from the Olmesartan peak, demonstrating the stability-indicating nature of the assay.

The method exhibited excellent linearity over the tested concentration range for this compound. The accuracy, determined by the recovery of spiked samples, was within the acceptable limits of 98.0% to 102.0%. The precision of the method, evaluated through intraday and interday analysis, showed a relative standard deviation (%RSD) of less than 2.0%, indicating good reproducibility. The low LOD and LOQ values demonstrate the high sensitivity of the method for detecting trace amounts of this compound.

Conclusion

The described stability-indicating RP-HPLC method is simple, rapid, accurate, precise, and specific for the determination of this compound in Olmesartan Medoxomil. The method is suitable for routine quality control analysis and for the quantitative determination of this compound as a related substance in stability samples of Olmesartan Medoxomil.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of analytical method development and validation.

References

Application Note and Protocol for Dehydro Olmesartan Quantification using HPLC-UV Method

Introduction

Dehydro Olmesartan is a potential impurity found in Olmesartan medoxomil, an angiotensin II receptor antagonist used in the treatment of hypertension. The quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed application note and protocol for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The described method is based on existing validated methods for Olmesartan and its related impurities.

Data Presentation

The following tables summarize the quantitative data for the HPLC-UV method for the analysis of Olmesartan and its impurities, which is applicable for the quantification of this compound.

Table 1: Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | Kromasil C18 (150 x 4.6mm, 5µm)[1][2] |

| Mobile Phase | Buffer: Acetonitrile (60:40 v/v)[1][2] |

| Buffer: 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water, pH adjusted to 4.0 with orthophosphoric acid[1] | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 225 nm |

| Column Temperature | Ambient |

| Run Time | 25 minutes |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Resolution | ≥ 2.0 between this compound and adjacent peaks |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.25 µg/mL to 7 µg/mL for Olmesartan Acid Impurity |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 100.73% for Olmesartan Acid Impurity |

| Precision (% RSD) | < 0.71% (Intra-day) and < 1.10% (Inter-day) for Olmesartan Acid Impurity |

| Limit of Detection (LOD) | To be determined for this compound |

| Limit of Quantification (LOQ) | To be determined for this compound |

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound using the HPLC-UV method.

1. Preparation of Solutions

-

Buffer Preparation: Dissolve 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of HPLC grade water. Adjust the pH of the solution to 4.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase before use.

-

Standard Stock Solution Preparation (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Standard Solution Preparation: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 5 µg/mL) by diluting with the mobile phase.

-

Sample Preparation (for drug substance or formulation): Accurately weigh a quantity of the sample equivalent to a known amount of Olmesartan medoxomil. Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Analysis

-

Set up the HPLC system with the chromatographic conditions specified in Table 1 .

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

-

Inject the standard solution six times to check for system suitability. The results should meet the criteria outlined in Table 2 .

-

Inject the prepared sample solutions in duplicate.

-

After all injections are complete, wash the column with a suitable solvent mixture (e.g., a higher percentage of acetonitrile).

3. Data Analysis and Calculation

-

Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

-

Calculate the amount of this compound in the sample using the following formula:

Where:

-

Area_sample is the peak area of this compound in the sample chromatogram.

-

Area_standard is the average peak area of this compound in the standard chromatograms.

-

Conc_standard is the concentration of the this compound standard solution.

-

Conc_sample is the concentration of the sample solution.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method development and validation process.

Caption: Experimental Workflow Diagram.

References

Application Note: Sensitive and Robust LC-MS/MS Protocol for the Analysis of Dehydro Olmesartan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dehydro Olmesartan. This compound is a known impurity and potential degradation product of Olmesartan medoxomil, an angiotensin II receptor antagonist widely used in the treatment of hypertension. The protocol outlined below is designed for the accurate detection and quantification of this compound in the presence of the active pharmaceutical ingredient (API), Olmesartan, making it suitable for quality control, stability studies, and impurity profiling in drug development.

Introduction

Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, Olmesartan. During the synthesis or upon storage, impurities and degradation products can arise, one of which is this compound.[1] Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. This document provides a comprehensive LC-MS/MS protocol for the selective and sensitive analysis of this compound.

Experimental Protocols

Sample Preparation

A straightforward liquid-liquid extraction (LLE) procedure is recommended for the extraction of this compound and Olmesartan from plasma samples. For analysis of bulk drug or formulated products, a simple dilution in a suitable solvent is sufficient.

For Plasma Samples (LLE):

-

To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., Olmesartan-d6).

-

Add 100 µL of 0.1 M HCl to acidify the sample.

-

Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) as the extraction solvent.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

For Bulk Drug/Formulations:

-

Accurately weigh a sufficient amount of the sample.

-

Dissolve in a suitable diluent (e.g., methanol or mobile phase) to achieve a final concentration within the calibration range.

-

Filter through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography

Chromatographic separation is critical to resolve this compound from Olmesartan and other potential impurities. A reversed-phase C18 column is suitable for this purpose.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | A standard HPLC or UHPLC system |

| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 5 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is recommended for sensitive and selective detection.

Table 2: Mass Spectrometry Parameters

| Parameter | This compound | Olmesartan (for reference) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 429.2 | 447.2 |

| Product Ion 1 (m/z) | Proposed: 207.1 (fragmentation of imidazole ring) | 207.1 (fragmentation of imidazole ring) |

| Product Ion 2 (m/z) | Proposed: 257.1 (loss of the tetrazole biphenyl) | 257.1 (loss of the tetrazole biphenyl) |

| Collision Energy (eV) | To be optimized (typically 20-40 eV) | To be optimized (typically 20-40 eV) |

| Internal Standard | Olmesartan-d6 (m/z 451.2 -> 207.1) | Olmesartan-d6 (m/z 451.2 -> 207.1) |

Note: The molecular weight of this compound is 428.49 g/mol .[2] The precursor ion in positive mode would be [M+H]+ at m/z 429.2. The fragmentation pattern is proposed based on the known fragmentation of Olmesartan.[3] Optimization of product ions and collision energies is crucial for achieving high sensitivity.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method. These values are based on typical results for the analysis of Olmesartan and related compounds and should be validated in the user's laboratory.

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.5 - 500 | > 0.99 |

Table 4: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |

| This compound | LQC | 1.5 | < 15 | 85 - 115 |

| MQC | 50 | < 15 | 85 - 115 | |

| HQC | 400 | < 15 | 85 - 115 |

Table 5: Limit of Detection and Quantification

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | ~0.1 | ~0.5 |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of this compound.

Caption: Workflow for this compound Analysis.

Conclusion

The LC-MS/MS protocol described in this application note provides a sensitive, selective, and reliable method for the determination of this compound. The detailed experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with the summarized quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for routine quality control and stability assessment of Olmesartan medoxomil. The provided workflow diagram offers a clear visual guide to the entire analytical process.

References

Application of Dehydro Olmesartan as a Certified Reference Standard in Pharmaceutical Analysis

Introduction

Dehydro Olmesartan is a critical certified reference standard for the pharmaceutical industry, particularly in the quality control and development of drug products containing Olmesartan Medoxomil. Olmesartan Medoxomil is a potent and widely prescribed angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] As a prodrug, it is hydrolyzed in the body to its active form, Olmesartan. The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a significant concern, as it can impact both the safety and efficacy of the medication. Regulatory bodies like the ICH require that impurities present at levels of 0.10% or greater be identified, reported, and characterized.[1]

This compound, also known as Olmesartan Medoxomil Impurity C or Olmesartan Medoxomil Olefinic Impurity, is a known process-related impurity and degradation product of Olmesartan Medoxomil.[1][2][3] Its certified reference standard is essential for the accurate identification and quantification of this impurity in Olmesartan Medoxomil bulk drug and formulations, ensuring that they meet the stringent purity requirements for release.

This application note provides a comprehensive overview of the use of this compound as a certified reference standard, including detailed analytical protocols and data presentation for researchers, scientists, and drug development professionals.

Mechanism of Action of Olmesartan

To understand the context of Olmesartan's therapeutic action, it is important to consider its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Olmesartan, the active metabolite of Olmesartan Medoxomil, selectively blocks the Angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Olmesartan.

Application in Impurity Profiling

A certified reference standard of this compound is primarily used in the development and validation of analytical methods for impurity profiling of Olmesartan Medoxomil. This involves using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate, identify, and quantify impurities.

Experimental Workflow for Impurity Analysis

The general workflow for using a certified reference standard for impurity quantification in a drug substance is outlined below.

Caption: General workflow for impurity quantification using a certified reference standard.

Experimental Protocols

The following are representative protocols for the quantification of this compound in Olmesartan Medoxomil bulk drug using HPLC. These protocols are based on methods described in the scientific literature and should be validated in the user's laboratory.

Protocol 1: Reversed-Phase HPLC Method

Objective: To quantify this compound impurity in Olmesartan Medoxomil drug substance.

Materials and Reagents:

-

This compound Certified Reference Standard

-

Olmesartan Medoxomil Bulk Drug Sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium Dihydrogen Orthophosphate (AR grade)

-

Orthophosphoric Acid (AR grade)

-

Water (HPLC grade)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer: Acetonitrile (60:40 v/v) Buffer: 10mM Sodium Dihydrogen Orthophosphate, pH adjusted to 4.0 with Orthophosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 25 minutes |

Preparation of Solutions:

-

Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and buffer (40:60). This gives a concentration of approximately 100 µg/mL.

-

Standard Solution: Further dilute the Standard Stock Solution to obtain a final concentration of approximately 5 µg/mL with the mobile phase.

-

Sample Solution (Olmesartan Medoxomil): Accurately weigh about 25 mg of Olmesartan Medoxomil bulk drug into a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and buffer (40:60). This gives a concentration of approximately 500 µg/mL.

Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the blank (mobile phase) to ensure a stable baseline.

-

Inject the Standard Solution in replicate (e.g., n=5) and check for system suitability parameters (e.g., %RSD of peak area < 2.0).

-

Inject the Sample Solution in duplicate.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the Standard Solution.

-

Calculate the amount of this compound in the sample using the external standard method.

Calculation:

Where:

-

Area_impurity_sample = Peak area of this compound in the sample solution

-

Area_std = Average peak area of this compound in the standard solution

-

Conc_std = Concentration of this compound in the standard solution (µg/mL)

-

Conc_sample = Concentration of Olmesartan Medoxomil in the sample solution (µg/mL)

Data Presentation

The performance of the analytical method should be validated according to ICH guidelines. The following tables summarize typical validation parameters for the quantification of impurities in Olmesartan Medoxomil. While specific data for this compound is not extensively published, these tables represent expected performance characteristics.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | > 3000 |

| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |

Table 2: Method Validation Parameters (Representative)

| Parameter | Specification | Typical Result |

| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | 0.25 - 7.0 µg/mL (r² = 0.9995) |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |

| Accuracy (% Recovery) | 80% - 120% | 98.5% - 101.5% |

| Precision (%RSD) | ||

| - Repeatability | ≤ 2.0% | < 1.0% |

| - Intermediate Precision | ≤ 2.0% | < 1.5% |

Conclusion

This compound certified reference standard is an indispensable tool for the pharmaceutical industry to ensure the quality, safety, and efficacy of Olmesartan Medoxomil drug products. Its use in validated analytical methods, such as the HPLC protocol detailed in this application note, allows for the accurate identification and quantification of this specific impurity. By adhering to rigorous analytical procedures and utilizing high-quality certified reference standards, researchers and drug developers can confidently meet global regulatory requirements for impurity profiling.

References

Application Note: Impurity Profiling of Dehydro Olmesartan in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olmesartan medoxomil is a potent angiotensin II receptor antagonist used for the treatment of hypertension.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification, quantification, and control of impurities above certain thresholds.[1] Dehydro Olmesartan has been identified as a process-related impurity of Olmesartan medoxomil.[1] This application note provides a detailed protocol for the impurity profiling of this compound and other related substances in pharmaceutical formulations, utilizing forced degradation studies and a validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Impurity Profiling Overview

Impurity profiling is a critical process in drug development and manufacturing that involves the identification, characterization, and quantification of impurities in pharmaceutical products.[2] Impurities can originate from various sources, including the synthesis process, degradation of the drug substance, or interaction with excipients. Forced degradation studies are intentionally conducted to produce degradation products that might form under various stress conditions, thus helping to develop stability-indicating analytical methods.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to establish the stability-indicating nature of the analytical method. Olmesartan medoxomil is subjected to stress under hydrolytic, oxidative, thermal, and photolytic conditions.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of Olmesartan medoxomil in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 60°C. Withdraw samples at appropriate time intervals, cool, and neutralize with an equivalent amount of 1 N NaOH before dilution and analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 60°C. Withdraw samples, cool, and neutralize with 1 N HCl before dilution and analysis. Olmesartan is known to be particularly susceptible to degradation under basic conditions.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and analyze at various time points.

-

Thermal Degradation: The solid drug substance is kept in a hot air oven at a controlled temperature (e.g., 60°C) to evaluate the effect of heat. Samples are withdrawn periodically, dissolved in a suitable solvent, and analyzed.

-

Photolytic Degradation: Expose the solid drug substance and the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Analytical Method: Stability-Indicating RP-HPLC

A validated stability-indicating RP-HPLC method is crucial for separating this compound and other impurities from the main API peak and from each other.

Protocol:

-

Sample Preparation:

-

Tablets: Weigh and crush no fewer than 10 tablets. Transfer a quantity of powder equivalent to a single dose of Olmesartan medoxomil into a volumetric flask.

-

Dissolution: Add a suitable diluent (e.g., a mixture of acetonitrile and water or a specific buffer).

-

Extraction: Sonicate the solution for several minutes to ensure complete dissolution of the drug, then dilute to the final volume with the diluent.

-

Filtration: Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions: The following conditions have been shown to be effective for the separation of Olmesartan and its impurities.

| Parameter | Condition |

| Column | Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent. |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example: • Buffer: 0.02 M Sodium Dihydrogen Phosphate (NaH₂PO₄), with pH adjusted to 3.5-4.0 with orthophosphoric acid. • Organic Phase: Acetonitrile. • Composition: Acetonitrile and Buffer (e.g., 45:55 v/v or 40:60 v/v). |

| Flow Rate | 1.0 mL/min. |

| Detection Wavelength | 225 nm or 260 nm using a Photodiode Array (PDA) detector. |

| Column Temperature | Maintained at a constant temperature, e.g., 40°C. |

| Injection Volume | 20 µL. |

Data Presentation

Quantitative data from method validation and forced degradation studies should be summarized for clarity and comparison.

Table 1: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 2 µg/mL to 7 µg/mL for Olmesartan medoxomil. 0.25 µg/mL to 7 µg/mL for impurities (e.g., Olmesartan Acid). |

| Correlation Coefficient (r²) | > 0.999. |

| Accuracy (% Recovery) | 98.5% to 101.2%. |

| Precision (% RSD) | < 1.0% for intra- and inter-day studies. |

| Limit of Detection (LOD) | 0.03 µg/mL. |

| Limit of Quantitation (LOQ) | 0.1 µg/mL. |

Table 2: Summary of Forced Degradation Results for Olmesartan Medoxomil

| Stress Condition | Observation | Degradation Products Formed |

| Acid Hydrolysis (1 N HCl, 60°C) | Significant degradation observed. | DP-I, DP-II, DP-III, DP-IV. |

| Base Hydrolysis (1 N NaOH, 60°C) | Extensive degradation observed. | DP-I, DP-II, DP-III. |

| Oxidative (3% H₂O₂) | Degradation observed. | DP-I, DP-II, DP-III. |

| Neutral Hydrolysis (Water) | Minor degradation observed. | DP-I, DP-II, DP-III. |

| Thermal (Solid State) | No significant degradation. | - |

| Photolytic (Solid State) | No significant degradation. | - |

Note: DP-I, II, III, and IV refer to different degradation products as reported in the literature. The identity of these, including this compound, requires further characterization using techniques like LC-MS and NMR.

Visualizations

Impurity Profiling Workflow

The following diagram illustrates the logical workflow for the impurity profiling of this compound in pharmaceutical formulations.

Caption: Workflow for impurity identification and characterization.

Logical Relationship for Method Development

This diagram shows the logical relationships between different stages of developing a stability-indicating method.

Caption: Logical flow for stability-indicating method development.

References

Application Notes & Protocols: Forced Degradation Studies of Olmesartan for the Generation of Dehydro Olmesartan

Audience: Researchers, scientists, and drug development professionals.

Introduction: Olmesartan Medoxomil is an angiotensin II receptor blocker used for the treatment of hypertension. It is a prodrug that is rapidly hydrolyzed to its active metabolite, Olmesartan. Forced degradation studies are crucial in the pharmaceutical industry to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH. One of the potential degradation products of Olmesartan is Dehydro Olmesartan, an impurity that can be formed under certain stress conditions. These application notes provide detailed protocols for conducting forced degradation studies on Olmesartan with a focus on generating and identifying this compound.

Experimental Protocols

Detailed methodologies for subjecting Olmesartan to various stress conditions are provided below. These protocols are designed to induce degradation and facilitate the formation of degradation products, including this compound.

Preparation of Stock Solution

-

Protocol: Accurately weigh and dissolve Olmesartan Medoxomil in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). This stock solution will be used for the subsequent stress studies.

Acid Hydrolysis

-

Objective: To investigate the degradation of Olmesartan in an acidic environment.

-

Protocol:

-

Transfer a known volume of the Olmesartan stock solution into a suitable flask.

-

Add an equal volume of 1N Hydrochloric Acid (HCl).

-

Reflux the mixture at 60°C for a specified period (e.g., 8 hours).[1]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1N Sodium Hydroxide (NaOH).

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

-

Base Hydrolysis

-

Objective: To assess the stability of Olmesartan in an alkaline medium.

-

Protocol:

-

Transfer a known volume of the Olmesartan stock solution into a flask.

-

Add an equal volume of 1N Sodium Hydroxide (NaOH).

-

Keep the solution at 60°C for a defined time (e.g., 2 hours).[2]

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1N Hydrochloric Acid (HCl).

-

Dilute the final solution with the mobile phase to a suitable concentration for analysis.

-

Oxidative Degradation

-

Objective: To evaluate the effect of oxidative stress on Olmesartan.

-

Protocol:

-

Transfer a known volume of the Olmesartan stock solution into a flask.

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified duration (e.g., 48 hours).[3]

-

After the exposure time, dilute the solution with the mobile phase to a suitable concentration for analysis.

-

Thermal Degradation

-

Objective: To study the impact of heat on the stability of Olmesartan in its solid state.

-

Protocol:

-

Place a known quantity of solid Olmesartan powder in a petri dish.

-

Expose the sample to a high temperature (e.g., 60°C) in a hot air oven for a defined period (e.g., 10 days).[4]

-

After the exposure, allow the sample to cool to room temperature.

-

Dissolve a known amount of the stressed solid sample in a suitable solvent and dilute it to the desired concentration for analysis.

-

Photolytic Degradation

-

Objective: To determine the photosensitivity of Olmesartan.

-

Protocol:

-

Expose a known quantity of solid Olmesartan, as well as a solution of Olmesartan, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions to exclude the effects of temperature and humidity.

-

After the exposure period, prepare solutions of the stressed solid and liquid samples to the desired concentration for analysis.

-

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify Olmesartan from its degradation products.

-

Chromatographic Conditions:

-

Column: C18 (e.g., Symmetry C18, 150 mm × 4.6 mm, 5µm).[4]

-

Mobile Phase: A mixture of a phosphate buffer, acetonitrile, and water. A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and water (containing 0.1% orthophosphoric acid, pH adjusted to 3.5).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 250-260 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Data Presentation

The following table summarizes the expected quantitative outcomes from the forced degradation studies of Olmesartan. The formation of this compound is particularly noted under acidic and thermal stress.

| Stress Condition | Parameters | % Degradation of Olmesartan | % Formation of this compound | Other Major Degradation Products |

| Acid Hydrolysis | 1N HCl, 60°C, 8 hrs | ~15-25% | Detected and Quantifiable | Olmesartan Acid |

| Base Hydrolysis | 1N NaOH, 60°C, 2 hrs | ~20-30% | Not typically observed | Olmesartan Acid |

| Oxidative Degradation | 3% H₂O₂, RT, 48 hrs | ~10-20% | Not typically observed | Oxidative adducts |

| Thermal Degradation | 60°C, 10 days (solid) | ~5-10% | Detected and Quantifiable | - |

| Photolytic Degradation | ICH Q1B | Stable | Not typically observed | - |

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation of Olmesartan.

Proposed Degradation Pathway to this compound

Caption: Formation of this compound from Olmesartan.

Conclusion

Forced degradation studies reveal that Olmesartan is susceptible to degradation under acidic, basic, and oxidative conditions, while it shows relative stability under photolytic conditions. The generation of this compound is a key degradation pathway observed, particularly under acidic and thermal stress, likely through a dehydration mechanism of the tertiary alcohol group on the imidazole side chain. The provided protocols and analytical methods offer a robust framework for researchers to investigate the stability of Olmesartan, identify and quantify its degradation products, and develop stable pharmaceutical formulations. The characterization of these degradation products is essential for ensuring the safety and efficacy of the final drug product.

References

Application Note & Protocol: Utilizing Dehydro Olmesartan in HPLC System Suitability Tests for Olmesartan Medoxomil Analysis

Introduction

Olmesartan medoxomil is a widely used antihypertensive drug.[1][2][3] The quality control of olmesartan medoxomil active pharmaceutical ingredients (APIs) and finished pharmaceutical products necessitates the use of robust analytical methods to ensure their purity, potency, and safety. High-Performance Liquid Chromatography (HPLC) is the predominant technique for these analyses.[4][5] System suitability testing (SST) is an integral part of any HPLC method validation and routine analysis, ensuring the chromatographic system is performing adequately.

This document provides a detailed application note and protocol for the use of Dehydro Olmesartan, a known impurity of Olmesartan Medoxomil, in system suitability tests for reversed-phase HPLC (RP-HPLC) methods. The protocol is designed for researchers, scientists, and drug development professionals involved in the quality control of olmesartan medoxomil.

This compound in System Suitability

This compound is a critical related compound of Olmesartan Medoxomil. Its inclusion in the system suitability solution allows for the verification of the chromatographic system's ability to separate this impurity from the main analyte, Olmesartan Medoxomil. Key system suitability parameters such as resolution, tailing factor, and theoretical plates are monitored to ensure the method's specificity and robustness.

Experimental Protocols

This section details the recommended HPLC method for the analysis of Olmesartan Medoxomil and its related substances, including this compound.

Materials and Reagents

-

Olmesartan Medoxomil Reference Standard (RS)

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Triethylamine (HPLC grade)

-

Water (HPLC grade or Milli-Q)

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis.

| Parameter | Recommended Conditions |

| HPLC System | Quaternary Gradient HPLC with UV/PDA detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 10mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid. |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Preparation of Solutions

System Suitability Solution:

-

Accurately weigh and transfer about 25 mg of Olmesartan Medoxomil RS and an appropriate amount of this compound RS (to achieve a final concentration of approximately 0.15% of the Olmesartan Medoxomil concentration) into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

Standard Solution:

-

Accurately weigh and transfer about 25 mg of Olmesartan Medoxomil RS into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Further dilute 5.0 mL of this solution to 50.0 mL with the diluent.

Sample Solution (for drug substance):

-

Accurately weigh and transfer about 25 mg of the Olmesartan Medoxomil sample into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Further dilute 5.0 mL of this solution to 50.0 mL with the diluent.

Data Presentation and System Suitability Criteria

The following table summarizes the key system suitability parameters and their acceptance criteria.

| Parameter | Acceptance Criteria |

| Resolution (between Olmesartan Medoxomil and this compound) | NLT 2.0 |

| Tailing Factor (for Olmesartan Medoxomil peak) | NMT 1.5 |

| Theoretical Plates (for Olmesartan Medoxomil peak) | NLT 3000 |

| %RSD for replicate injections (peak area of Olmesartan Medoxomil) | NMT 2.0% (for 5 injections) |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a system suitability test.

Caption: HPLC System Suitability Test Workflow.

Logical Relationships in HPLC System Suitability

The diagram below shows the relationship between key HPLC parameters and the resulting system suitability outcomes.

Caption: Logical Relationships in HPLC System Suitability.

Conclusion